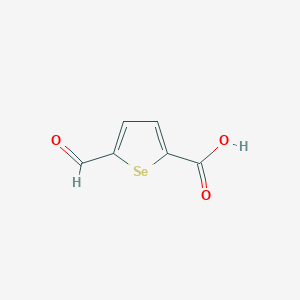

5-Formylselenophene-2-carboxylic acid

Description

Historical Context and Evolution of Selenophene (B38918) Chemistry in Organic Synthesis

The exploration of organoselenium compounds dates back to the 19th century, with the first synthesis of selenophene reported in the early 20th century. Selenophenes, the selenium analogs of thiophenes and furans, initially received less attention due to the challenges associated with handling selenium reagents. However, over the past few decades, advancements in synthetic methodologies have led to a resurgence of interest in selenophene chemistry. evitachem.com

Early synthetic routes to selenophenes were often low-yielding and required harsh reaction conditions. Modern approaches, including various cyclization strategies, have made these heterocycles more accessible. evitachem.com The development of milder and more efficient synthetic methods has been crucial for the exploration of functionalized selenophenes like 5-Formylselenophene-2-carboxylic acid. These advancements have enabled chemists to fine-tune the electronic and steric properties of selenophene-based molecules for specific applications.

Significance of Carboxylic Acid and Formyl Functionalities in Heterocyclic Systems

The carboxylic acid and formyl groups are two of the most important functional groups in organic chemistry, and their presence on a heterocyclic ring system imparts a rich and versatile reactivity.

The carboxylic acid group (-COOH) is a key functional group that can participate in a wide range of chemical transformations. mdpi.com It can be converted into esters, amides, acid chlorides, and other derivatives. mdpi.com Its acidic nature also allows for salt formation, which can be useful for modifying the solubility of a compound. nih.gov In the context of drug design, the carboxylic acid group can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition at biological targets. nih.gov

The formyl group (-CHO) , or aldehyde, is a versatile functional handle for carbon-carbon bond formation and other transformations. endotherm-lsm.com It can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol. The formyl group is a common precursor for the synthesis of more complex molecular architectures. endotherm-lsm.com

The combination of these two functional groups on the selenophene ring in this compound provides a platform for diverse chemical modifications at specific positions.

Rationale for Comprehensive Academic Inquiry into this compound

The academic interest in this compound stems from the unique combination of its constituent parts. The selenophene core offers distinct electronic properties compared to its sulfur and oxygen analogs, which can be exploited in the design of novel organic materials with tailored optoelectronic characteristics. The presence of selenium, a heavier chalcogen, can lead to enhanced intersystem crossing and potential applications in photodynamic therapy and as a heavy-atom-effect-inducing component in phosphorescent materials.

The bifunctional nature of the molecule, with two distinct and reactive functional groups, makes it an attractive starting material for the synthesis of more complex selenophene derivatives. The carboxylic acid and formyl groups can be selectively manipulated to build larger molecular frameworks, including polymers and macrocycles. This versatility is highly valuable in the development of new organic semiconductors, sensors, and biologically active molecules.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are to:

Detail the known synthetic routes to this compound and its derivatives.

Summarize its key chemical properties and reactivity based on its functional groups.

Explore its potential applications in materials science and medicinal chemistry, drawing comparisons with analogous compounds where necessary.

Present available spectroscopic and structural data to provide a thorough chemical characterization.

The scope of this article is strictly focused on the chemical aspects of this compound and does not include information on dosage, administration, or safety profiles.

Detailed Research Findings

While detailed research publications specifically focused on this compound are limited, its chemical properties and potential can be inferred from the well-established chemistry of its constituent parts and related compounds.

Synthesis and Characterization

The synthesis of this compound can be envisioned through a multi-step sequence starting from simpler selenophene precursors. A plausible synthetic strategy would involve the formylation of a selenophene-2-carboxylic acid derivative or the oxidation of a corresponding 5-hydroxymethyl or 5-methyl substituted selenophene-2-carboxylic acid. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles and could be applicable in this context.

Below is a table summarizing the key identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 13706-26-8 |

| Molecular Formula | C₆H₄O₃Se |

| Molecular Weight | 203.06 g/mol |

| Canonical SMILES | C1=CC(=C(S1)C=O)C(=O)O |

Data sourced from publicly available chemical databases.

Spectroscopic Data

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehydic proton (-CHO) | ~9.8-10.0 ppm |

| Carboxylic acid proton (-COOH) | ~12.0-13.0 ppm (broad) | |

| Selenophene ring protons | ~7.0-8.0 ppm | |

| ¹³C NMR | Carbonyl carbon (aldehyde) | ~185-195 ppm |

| Carbonyl carbon (carboxylic acid) | ~165-175 ppm | |

| Selenophene ring carbons | ~120-150 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | ~2500-3300 cm⁻¹ (broad) |

| C=O stretch (aldehyde) | ~1680-1700 cm⁻¹ |

These are predicted values based on standard chemical shift and wavenumber ranges for the respective functional groups.

Potential Applications

The unique structural features of this compound suggest its potential utility in several areas of research and development.

Materials Science : As a derivative of selenophene, this compound could serve as a monomer or a precursor to monomers for the synthesis of conducting polymers. The presence of the electron-withdrawing formyl and carboxyl groups would be expected to influence the electronic properties of such polymers, potentially leading to materials with high electron affinity for applications in organic electronics. smolecule.com

Medicinal Chemistry : Selenophene-containing compounds have been investigated for a range of biological activities, including anticancer and antioxidant properties. smolecule.com The carboxylic acid and formyl groups provide handles for the synthesis of a library of derivatives that could be screened for various biological targets. For instance, the carboxylic acid can be converted to amides, and the aldehyde can be used in the formation of Schiff bases or other C-N linked structures, allowing for the exploration of a wide chemical space.

Properties

CAS No. |

13706-26-8 |

|---|---|

Molecular Formula |

C6H4O3Se |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

5-formylselenophene-2-carboxylic acid |

InChI |

InChI=1S/C6H4O3Se/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) |

InChI Key |

JIGRDBFBLQFJBA-UHFFFAOYSA-N |

SMILES |

C1=C([Se]C(=C1)C(=O)O)C=O |

Canonical SMILES |

C1=C([Se]C(=C1)C(=O)O)C=O |

Synonyms |

2-Selenophenecarboxylic acid, 5-formyl- (8CI,9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Formylselenophene 2 Carboxylic Acid and Analogues

Strategies for Selenophene (B38918) Ring Construction

The formation of the selenophene core is the foundational step in the synthesis of 5-formylselenophene-2-carboxylic acid. Various cyclization strategies have been developed to construct substituted selenophenes, which can then be further functionalized.

Cyclization Approaches to Substituted Selenophenes

The synthesis of the selenophene ring can be achieved through several cyclization pathways, often involving the reaction of a selenium-containing reagent with a suitable acyclic precursor. researchgate.net Traditional methods for selenophene synthesis have included the reaction of hexane-2,5-dione with phosphorus pentaselenide or the high-temperature reaction of acetylene (B1199291) with selenium. jk-sci.com However, milder and more versatile methods have since been developed.

One common approach involves the intramolecular cyclization of precursors already containing a selenium atom. For instance, electrophilic cyclization of butylselanyl propargyl alcohols has been shown to yield 3-substituted selenophenes. chemistrysteps.com Another strategy is the [2+2+1] cyclization of terminal alkynes with elemental selenium, catalyzed by copper, to produce 2,5-disubstituted selenophenes. nih.gov This method is advantageous due to its high atom economy and the use of readily available starting materials.

Intermolecular cyclization reactions offer another route to polysubstituted selenophenes. These reactions typically involve the use of various alkynes and an external selenium source, such as selenium powder, selenium dichloride (SeCl₂), or diorganoyl diselenides. researchgate.net For example, a DBU-promoted three-component cascade annulation of 3-oxo-3-phenylpropanenitriles, (E)-chalcones, and elemental selenium has been developed for the synthesis of tetrasubstituted selenophenes. organic-chemistry.org

A summary of selected cyclization approaches is presented in the table below.

| Cyclization Strategy | Precursors | Reagents | Product Type |

| Intramolecular Electrophilic Cyclization | Butylselanyl propargyl alcohols | Iodine, CuBr₂ | 3-Substituted selenophenes |

| [2+2+1] Cyclization | Terminal alkynes | Elemental selenium, Copper catalyst | 2,5-Disubstituted selenophenes |

| Intermolecular Cyclization | Alkynes | SeCl₂, Diorganoyl diselenides | Polysubstituted selenophenes |

| Three-component Cascade Annulation | 3-Oxo-3-phenylpropanenitriles, (E)-chalcones | Elemental selenium, DBU | Tetrasubstituted selenophenes |

Precursor Design and Functionalization for Selenophene-2-carboxylic Acid Scaffolds

The direct synthesis of selenophene-2-carboxylic acid scaffolds during the ring formation process is a highly efficient strategy. This can be achieved by designing precursors that already contain a latent or protected carboxylic acid functionality. For example, the Fiesselmann reaction, which involves the reaction of a β-chloro-aldehyde with sodium selenide (B1212193) and an ethyl bromoacetate, can be adapted to produce selenophene esters, which can then be hydrolyzed to the corresponding carboxylic acid.

Alternatively, the carboxylic acid group can be introduced onto a pre-formed selenophene ring. This is discussed in more detail in section 2.3. The design of precursors for cyclization often focuses on creating a molecule with the desired substitution pattern, which can then be converted to the target compound in subsequent steps.

Introduction of the Formyl Group at the C-5 Position

The introduction of a formyl group at the C-5 position of the selenophene-2-carboxylic acid scaffold is a crucial step. This can be accomplished through direct formylation reactions or by the oxidation of a suitable precursor.

Direct Formylation Reactions on Selenophene Carboxylic Acids

Direct formylation of selenophene-2-carboxylic acid can be challenging due to the presence of the deactivating carboxylic acid group. However, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org Selenophenes are known to undergo electrophilic substitution, and their reactivity is generally considered to be intermediate between that of furans and thiophenes. researchgate.net The Vilsmeier-Haack reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a relatively mild electrophile that can effect formylation. wikipedia.org While specific examples of the Vilsmeier-Haack reaction on selenophene-2-carboxylic acid are not extensively documented, the reaction is known to work on other electron-rich heterocycles, suggesting its potential applicability. chemistrysteps.com

Another approach for the formylation of aryl halides is through palladium-catalyzed reactions. For instance, a palladium-catalyzed formylation of aryl halides with isocyanide in the presence of a silane (B1218182) has been reported to produce aldehydes under mild conditions. nih.gov

Oxidation Pathways for Formyl Group Generation (e.g., from methyl or hydroxymethyl precursors)

An alternative to direct formylation is the oxidation of a pre-installed functional group at the C-5 position. This two-step approach involves first introducing a methyl or hydroxymethyl group, followed by its oxidation to an aldehyde.

The oxidation of a 5-methyl group on a selenophene ring to a formyl group can be achieved using various oxidizing agents. While direct examples on the selenophene system are scarce, analogous oxidations on thiophenes have been reported. For instance, methylthiophenes can be oxidized to thiophenecarboxylic acids using reagents like sodium dichromate. researchgate.net Milder conditions would be required to stop the oxidation at the aldehyde stage. Permanganate oxidation is another method for converting methyl groups to carboxylic acids, though it can be difficult to control.

A more controlled approach is the oxidation of a 5-hydroxymethyl group. The synthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural (B1680220) via whole-cell biocatalysis has been demonstrated, highlighting a selective oxidation of the aldehyde group in the presence of a hydroxymethyl group. Conversely, the selective oxidation of the hydroxymethyl group in the presence of a carboxylic acid would be required for the synthesis of this compound. The oxidation of 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid has also been achieved using non-precious transition metal oxide-based catalysts, providing a chemical precedent for this transformation on a similar heterocyclic system.

Carboxylic Acid Functionalization at the C-2 Position

The introduction of the carboxylic acid group at the C-2 position is a key step that can be performed either before or after the formation of the selenophene ring. When functionalizing a pre-existing selenophene, several methods can be employed.

One of the most common methods is the metalation of the C-2 position followed by quenching with carbon dioxide. Selenophenes can be readily lithiated at the C-2 position using organolithium reagents such as n-butyllithium. The resulting 2-lithioselenophene can then react with dry ice (solid CO₂) to afford the corresponding selenophene-2-carboxylic acid after acidic workup. A similar approach involves the formation of a Grignard reagent at the C-2 position, which is then carbonated.

Palladium-catalyzed carbonylation of 2-haloselenophenes is another effective method for the synthesis of selenophene-2-carboxylic acid derivatives. researchgate.net In this reaction, a 2-haloselenophene (e.g., 2-bromoselenophene (B187646) or 2-iodoselenophene) is treated with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. If water is used as the nucleophile, the carboxylic acid is obtained directly. Alternatively, using an alcohol or an amine as the nucleophile will yield the corresponding ester or amide, which can then be hydrolyzed to the carboxylic acid.

The table below summarizes key methods for introducing the carboxylic acid functionality at the C-2 position of a selenophene ring.

| Method | Precursor | Reagents | Intermediate |

| Lithiation and Carbonation | Selenophene | n-Butyllithium, CO₂ | 2-Lithioselenophene |

| Grignard Reaction and Carbonation | 2-Haloselenophene | Magnesium, CO₂ | 2-Selenophenylmagnesium halide |

| Palladium-Catalyzed Carbonylation | 2-Haloselenophene | CO, Palladium catalyst, H₂O | Acylpalladium complex |

Carboxylation Reactions of Selenophene Intermediates

A primary strategy for introducing the carboxylic acid moiety at the 2-position of a selenophene ring is through the carboxylation of organometallic intermediates. This method is analogous to well-established procedures for other heterocycles, such as thiophenes. beilstein-journals.org The general approach involves the generation of a nucleophilic carbon at the desired position, which then reacts with carbon dioxide (CO2), an electrophile, followed by an acidic workup to yield the carboxylic acid.

The process typically begins with a 5-substituted selenophene, where the substituent is either the final formyl group (protected as an acetal (B89532) to prevent reaction) or a precursor. The selenophene is then metalated, usually at the C2 position, which is the most acidic site. This is commonly achieved using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithioselenophene intermediate is highly reactive and is subsequently quenched with solid carbon dioxide (dry ice).

Key Steps in Carboxylation:

Protection: If starting with 5-formylselenophene, the aldehyde group is protected (e.g., as a diethyl acetal) to prevent its reaction with the organolithium reagent.

Metalation: The protected selenophene is treated with an organolithium reagent, such as n-butyllithium, typically at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), to generate the 2-lithioselenophene.

Carboxylation: The organolithium intermediate is reacted with an excess of solid CO2.

Protonation & Deprotection: The resulting lithium carboxylate salt is hydrolyzed with aqueous acid to yield the carboxylic acid. The acid workup also removes the acetal protecting group, regenerating the formyl group.

An alternative to lithiation is the formation of a Grignard reagent, for instance, from a 2-bromoselenophene derivative, followed by reaction with CO2. beilstein-journals.org These carboxylation methods offer a direct and generally high-yielding route to the 2-carboxy functional group. beilstein-journals.org

| Method | Intermediate | Key Reagents | Typical Conditions |

|---|---|---|---|

| Lithiation-Carboxylation | 2-Lithioselenophene | n-Butyllithium, CO2 | -78 °C, THF, followed by acidic workup |

| Grignard-Carboxylation | 2-Selenophenylmagnesium halide | Mg, 1,2-dibromoethane (B42909) (activator), CO2 | Reflux in THF, followed by acidic workup beilstein-journals.org |

Hydrolysis of Carboxylic Acid Derivatives (e.g., nitriles, esters)

An alternative synthetic pathway involves the preparation of a selenophene precursor where the 2-position is occupied by a group that can be hydrolyzed to a carboxylic acid, such as a nitrile (-CN) or an ester (-COOR). libretexts.org This two-step approach—synthesis of the derivative followed by hydrolysis—is a common and versatile method in organic synthesis. libretexts.orgchemguide.co.uk

Hydrolysis of Nitriles: The synthesis can start from 5-formylselenophene-2-carbonitrile. This precursor can be hydrolyzed under either acidic or basic conditions. chemistrysteps.com

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgchemguide.co.uk This process converts the nitrile group directly into a carboxylic acid and produces an ammonium (B1175870) salt as a byproduct. chemguide.co.uk

Alkaline Hydrolysis: The nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH). chemguide.co.uk This initially produces the sodium salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.org

Hydrolysis of Esters: The synthesis can also proceed from an ester derivative, such as Methyl 5-formylselenophene-2-carboxylate. smolecule.com Saponification, or base-catalyzed hydrolysis, is the most common method. The ester is treated with an aqueous base (e.g., NaOH or KOH), which cleaves the ester bond to form a carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid.

These hydrolysis reactions are generally robust and high-yielding, making them a reliable method for accessing the target compound, provided the nitrile or ester precursors are readily available. libretexts.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of a disubstituted heterocycle like this compound presents significant challenges in controlling both regioselectivity (which position reacts) and chemoselectivity (which functional group reacts).

Regioselectivity: The primary challenge is installing the formyl and carboxyl groups at the C5 and C2 positions, respectively, without forming the isomeric byproduct, 2-formyl-5-selenophenecarboxylic acid. The inherent reactivity of the selenophene ring dictates that electrophilic substitution occurs preferentially at the C2 position. Therefore, a sequential introduction of the functional groups is necessary.

Strategy 1: Start with selenophene-2-carboxylic acid (or its ester). The carboxyl group is a deactivating, meta-directing group in benzene (B151609) chemistry, but in five-membered heterocycles, it directs incoming electrophiles to the C5 position. A subsequent formylation reaction (e.g., Vilsmeier-Haack reaction) would therefore selectively introduce the formyl group at C5.

Strategy 2: Utilize directed ortho-metalation (in this context, C5 is "ortho" to a C2 substituent). A substituent at C2, such as a protected hydroxymethyl group, can direct lithiation to the C5 position. Subsequent reaction with a formylating agent would install the aldehyde, followed by oxidation of the hydroxymethyl precursor to the carboxylic acid.

The choice of synthetic route and the order of functional group introduction are critical for achieving high regioselectivity. beilstein-journals.orgnih.gov

Chemoselectivity: With two electrophilic carbonyl groups, chemoselectivity is paramount in any subsequent reactions. The aldehyde is generally more reactive towards nucleophiles than the carboxylic acid. Furthermore, the aldehyde is susceptible to oxidation.

Protecting Groups: To perform chemistry on the carboxylic acid or the selenophene ring without affecting the aldehyde, the formyl group often needs to be protected. Acetal formation (e.g., using ethylene (B1197577) glycol) is a common strategy. This protected intermediate is stable to many reagents, and the aldehyde can be regenerated later by acid-catalyzed hydrolysis. This approach is widely used in the synthesis of the furan (B31954) analogue, 5-formylfuran-2-carboxylic acid (FFCA). tue.nltue.nl

Selective Reagents: Alternatively, selective reagents can be used. For instance, to reduce the aldehyde to an alcohol in the presence of the carboxylic acid, a mild reducing agent like sodium borohydride (B1222165) (NaBH4) would be chosen over a stronger one like lithium aluminum hydride (LiAlH4), which would reduce both groups.

Emerging and Sustainable Synthetic Approaches (e.g., catalytic methods)

Modern synthetic chemistry emphasizes sustainability, prompting the development of catalytic and more environmentally benign methods. While specific research on this compound is limited, significant progress in the synthesis of its furan analogue, FFCA, provides a blueprint for potential sustainable approaches. tue.nlresearchgate.net

Catalytic Oxidation: A promising green approach is the selective catalytic oxidation of biomass-derived precursors. nih.gov For the selenophene analogue, this could involve a two-step oxidation of 5-methylselenophene-2-carboxylic acid or a direct oxidation of 5-(hydroxymethyl)selenophene-2-carboxylic acid.

Heterogeneous Catalysis: Noble metal catalysts, such as gold nanoparticles supported on hydroxyapatite (B223615) or other metal oxides, have shown high efficiency and selectivity in the aerobic oxidation of 5-hydroxymethylfurfural (HMF) to FFCA. tue.nltue.nl A similar strategy could be applied to the corresponding selenophene alcohol, using oxygen or air as the terminal oxidant under relatively mild conditions.

Metal-Free Catalysis: Recent studies have explored metal-free catalytic systems, such as those using NaOtBu in DMF with an oxygen balloon, for the oxidation of HMF and its analogues to the corresponding carboxylic acids. nih.gov Such systems avoid the cost and potential toxicity of heavy metals.

Biocatalysis: Biocatalytic methods, using either whole microbial cells or isolated enzymes, offer a highly selective and sustainable route. mdpi.com Enzymes like galactose oxidase variants and NAD+-dependent dehydrogenases have been engineered into whole-cell systems to convert HMF into FFCA and further to 2,5-furandicarboxylic acid (FDCA). mdpi.comresearchgate.net Developing a similar biocatalytic cascade for the selenophene analogue could provide an efficient and green manufacturing process, operating in aqueous media at ambient temperature and pressure.

| Approach | Example Catalyst/System | Potential Precursor | Key Advantage |

|---|---|---|---|

| Heterogeneous Catalysis | Supported Gold (Au) Catalysts tue.nl | 5-(hydroxymethyl)selenophene-2-carboxylic acid | High selectivity, use of air/O2 as oxidant |

| Metal-Free Catalysis | NaOtBu/DMF/O2 nih.gov | 5-(hydroxymethyl)selenophene-2-carboxylic acid | Avoids transition metals, simple reagents |

| Biocatalysis | Engineered Whole Cells (e.g., E. coli) mdpi.com | 5-(hydroxymethyl)selenophene-2-carbaldehyde | High specificity, aqueous conditions, renewable |

Chemical Reactivity and Transformational Chemistry of 5 Formylselenophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comopenstax.orgyoutube.com This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group. masterorganicchemistry.comopenstax.orgyoutube.com For 5-Formylselenophene-2-carboxylic acid, this pathway allows for its conversion into several important derivatives.

Formation of Acid Chlorides/Halides

Table 1: Reagents for Acid Chloride Formation

| Reagent Name | Chemical Formula |

|---|---|

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | (COCl)₂ |

Synthesis of Esters and Anhydrides

Esterification of this compound can be accomplished through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.comyoutube.com The synthesis of Methyl 5-formylselenophene-2-carboxylate has been reported, confirming the viability of this transformation. Alternatively, the acid chloride derivative can be reacted with an alcohol to form the corresponding ester under milder conditions.

Acid anhydrides can be synthesized by reacting the acid chloride of this compound with a carboxylate salt or by the dehydration of two carboxylic acid molecules, although the former method is generally more efficient for producing mixed anhydrides.

Table 2: Common Esterification and Anhydride Synthesis Reactions

| Reaction Name | Reactants | Product |

|---|---|---|

| Fischer-Speier Esterification | This compound, Alcohol, Acid Catalyst | Ester |

| Esterification via Acid Chloride | 5-Formylselenophene-2-carbonyl chloride, Alcohol | Ester |

Amide Formation

The synthesis of amides from this compound can be achieved by reacting it with an amine. youtube.comkhanacademy.orglibretexts.org However, the direct reaction is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org A more effective method involves the activation of the carboxylic acid, for example, by converting it to the more reactive acid chloride, which then readily reacts with an amine to form the corresponding amide. youtube.comkhanacademy.org Coupling agents such as dicyclohexylcarbodiimide (DCC) can also be employed to facilitate the direct condensation of the carboxylic acid and amine. youtube.com

Table 3: Methods for Amide Formation

| Method | Reactants |

|---|---|

| Direct Thermal Condensation | This compound, Amine |

| From Acid Chloride | 5-Formylselenophene-2-carbonyl chloride, Amine |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can be influenced by the stability of the resulting carbanion or by the presence of specific functional groups. organic-chemistry.orgyoutube.com For heteroaromatic carboxylic acids, the ease of decarboxylation often depends on the nature of the heterocycle and the position of the carboxyl group. While specific studies on the decarboxylation of this compound are scarce, the decarboxylation of heterocyclic carboxylic acids can sometimes be achieved by heating, often in the presence of a catalyst such as copper powder or a strong acid. google.com The electron-withdrawing nature of the formyl group might influence the stability of the transition state and, consequently, the reaction conditions required for decarboxylation.

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. libretexts.org The reaction proceeds through a nucleophilic acyl substitution-like mechanism where a hydride ion attacks the carbonyl carbon. It is important to note that the formyl group is also susceptible to reduction under these conditions, which would lead to the formation of a diol. Selective reduction of the carboxylic acid in the presence of an aldehyde is challenging and would likely require protection of the formyl group prior to the reduction step.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Formylthiophene-2-carboxylic acid |

| 5-Formylselenophene-2-carbonyl chloride |

| Methyl 5-formylselenophene-2-carboxylate |

| Dicyclohexylcarbodiimide |

| Thionyl chloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Lithium aluminum hydride |

Reactions Involving the Formyl (Aldehyde) Moiety

The aldehyde group at the C5 position is a key site of reactivity, participating in a wide range of reactions characteristic of aromatic aldehydes. These include oxidation, reduction, nucleophilic additions, and condensation reactions.

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding Selenophene-2,5-dicarboxylic acid . This transformation is analogous to the well-documented oxidation of the furan (B31954) analog, 5-formyl-2-furancarboxylic acid (FFCA), which is a key step in the production of the bio-based polymer precursor 2,5-furandicarboxylic acid (FDCA). nih.govencyclopedia.pubresearchgate.net This oxidation converts the electron-withdrawing aldehyde into an even more strongly deactivating carboxyl group.

Various oxidizing agents can accomplish this transformation under controlled conditions. The reaction typically proceeds by converting the aldehyde into a geminal diol in the presence of water, which is then further oxidized. nih.gov

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent/Catalyst | Product |

|---|---|---|

| This compound | KMnO₄ or Ag₂O | Selenophene-2,5-dicarboxylic acid |

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) without affecting the carboxylic acid or the selenophene (B38918) ring. This reaction yields 5-(hydroxymethyl)selenophene-2-carboxylic acid . This transformation is a standard functional group conversion in organic chemistry.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation. While lithium aluminum hydride (LiAlH₄) is a potent reducing agent for aldehydes, it would also reduce the carboxylic acid group, making it unsuitable for this selective transformation unless the carboxylic acid is first protected.

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 5-(hydroxymethyl)selenophene-2-carboxylic acid |

The electrophilic carbon of the formyl group is susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reactions : Grignard reagents (R-MgX) are powerful nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. libretexts.orglibretexts.org However, a significant challenge in reacting this compound with a Grignard reagent is the presence of the acidic proton of the carboxylic acid group. Grignard reagents are also strong bases and would be quenched by this acidic proton. leah4sci.commasterorganicchemistry.com Therefore, the carboxylic acid must first be protected, for example, by converting it to an ester. Following protection, the Grignard reagent can add to the aldehyde, and a subsequent hydrolysis step would deprotect the ester and protonate the newly formed alkoxide to yield a secondary alcohol.

Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org The reaction involves a triphenyl phosphonium ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate. lumenlearning.commasterorganicchemistry.com This intermediate then collapses to form a highly stable triphenylphosphine oxide and the desired alkene. lumenlearning.comorganic-chemistry.org This reaction can be used to introduce a variety of substituted vinyl groups at the C5 position of the selenophene ring. The stereochemistry (E/Z) of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org

Table 3: Nucleophilic Addition Reactions

| Reaction Type | Reactant | Reagents | Intermediate/Product |

|---|

Condensation reactions involving the formyl group are effective methods for carbon-carbon bond formation, typically resulting in α,β-unsaturated systems.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., diethyl malonate, malonic acid, ethyl cyanoacetate) in the presence of a weak basic catalyst like piperidine or pyridine. wikipedia.orgresearchgate.net The reaction with this compound proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield a conjugated system. wikipedia.org When malonic acid is used in the presence of pyridine (the Doebner modification), the reaction is often followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

Aldol Condensation : In a mixed or crossed Aldol condensation, this compound can act as the electrophilic partner, as it lacks α-hydrogens and cannot form an enolate itself. It will react with an enolate generated from another aldehyde or a ketone (e.g., acetone) in the presence of a base. masterorganicchemistry.comlibretexts.org The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated upon heating to form a more stable, conjugated α,β-unsaturated ketone or aldehyde. masterorganicchemistry.comlibretexts.org

Table 4: Condensation Reactions

| Reaction Type | Reactant | Reagents | Product Type |

|---|---|---|---|

| Knoevenagel | This compound | Active Methylene Compound (e.g., CH₂(CN)₂), Base | α,β-Unsaturated Compound |

| Aldol (Crossed) | This compound | Ketone/Aldehyde with α-H (e.g., Acetone), Base, Heat | α,β-Unsaturated Carbonyl Compound |

Reactions Involving the Selenophene Ring System

The selenophene ring is an electron-rich aromatic system, analogous to thiophene (B33073) and furan, and it can undergo electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of the ring in this compound are strongly influenced by the two existing substituents.

Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and act as deactivating groups for EAS. mnstate.edu They decrease the nucleophilicity of the aromatic ring by pulling electron density away from it, making reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation more difficult and requiring more forcing conditions compared to unsubstituted selenophene. masterorganicchemistry.commakingmolecules.com

These groups also direct incoming electrophiles. Both -CHO and -COOH are meta-directing substituents. In the 2,5-disubstituted ring, the positions meta to the C2-carboxyl group are C4, and the position meta to the C5-formyl group is C3. Therefore, an incoming electrophile will be directed to one of the two available positions on the ring, C3 or C4. The combined deactivating effect of both groups means that substitution, if it occurs, will likely be slow and may result in a mixture of C3 and C4 substituted products.

Table 5: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Position |

|---|---|---|---|---|

| -COOH | C2 | Electron-withdrawing | Deactivating | C4 (meta) |

| -CHO | C5 | Electron-withdrawing | Deactivating | C3 (meta) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling:

The Suzuki coupling reaction typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. In the context of a halogenated derivative of this compound (e.g., a bromo-substituted version), a Suzuki coupling could be employed to introduce aryl or vinyl substituents onto the selenophene core.

For instance, the analogous compound, 5-bromothiophene-2-carboxylic acid, has been successfully utilized in Suzuki cross-coupling reactions to synthesize a variety of 5-arylthiophene-2-carboxylic acid derivatives. In these reactions, the carboxylic acid is often esterified prior to the coupling to avoid potential side reactions. A similar strategy could be envisioned for the selenophene analogue.

| Reactant 1 (Halogenated Selenophene Derivative) | Reactant 2 (Boronic Acid) | Catalyst/Base | Solvent | Potential Product |

|---|---|---|---|---|

| Methyl 5-bromoselenophene-2-carboxylate | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Toluene/Water | Methyl 5-phenylselenophene-2-carboxylate |

| Methyl 5-bromoselenophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(OAc)2 / Na2CO3 | DME/Water | Methyl 5-(4-methoxyphenyl)selenophene-2-carboxylate |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. A halogenated derivative of this compound could potentially undergo Sonogashira coupling to introduce alkynyl moieties.

While direct examples with this specific selenophene are scarce, the general principles of Sonogashira coupling on heterocyclic systems are well-established. The reaction conditions would likely involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.

| Reactant 1 (Halogenated Selenophene Derivative) | Reactant 2 (Alkyne) | Catalyst System | Solvent | Potential Product |

|---|---|---|---|---|

| Ethyl 5-iodoselenophene-2-carboxylate | Phenylacetylene | Pd(PPh3)2Cl2 / CuI / Et3N | THF | Ethyl 5-(phenylethynyl)selenophene-2-carboxylate |

| Ethyl 5-iodoselenophene-2-carboxylate | Trimethylsilylacetylene | Pd(PPh3)4 / CuI / i-Pr2NH | Toluene | Ethyl 5-((trimethylsilyl)ethynyl)selenophene-2-carboxylate |

Multi-functional Reactivity and Chemoselectivity

The presence of both a formyl and a carboxylic acid group on the selenophene ring presents challenges and opportunities in terms of chemoselectivity. The relative reactivity of these two functional groups allows for selective transformations under specific reaction conditions.

Generally, the aldehyde group is more susceptible to nucleophilic attack than the carboxylic acid group. This difference in reactivity can be exploited to achieve selective modifications of the formyl group while leaving the carboxylic acid intact.

Selective Reactions of the Formyl Group:

Oxidation: The formyl group can be selectively oxidized to a carboxylic acid group, yielding 5-carboxyselenophene-2-carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO4) or silver oxide (Ag2O). The analogous oxidation of 5-formylfuran-2-carboxylic acid to furan-2,5-dicarboxylic acid is a well-documented process.

Reduction: Selective reduction of the formyl group to a hydroxymethyl group (-CH2OH) can be accomplished using mild reducing agents like sodium borohydride (NaBH4). The less reactive carboxylic acid group would remain unchanged under these conditions.

Wittig Reaction: The formyl group can undergo a Wittig reaction to form an alkene, providing a method for carbon-carbon bond formation at this position without affecting the carboxylic acid.

Acetal (B89532) Protection: The aldehyde can be selectively protected as an acetal by reacting it with an alcohol or a diol in the presence of an acid catalyst. This protection strategy is crucial when subsequent reactions need to be performed on the carboxylic acid or the selenophene ring that are incompatible with the aldehyde functionality.

Selective Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. This is often a necessary step before performing other reactions on the molecule.

Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide. Common activating agents include thionyl chloride (SOCl2) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC).

Reduction: The reduction of the carboxylic acid group to a primary alcohol requires stronger reducing agents than those used for aldehydes, such as lithium aluminum hydride (LiAlH4) or borane (BH3). Under these conditions, the formyl group would also be reduced.

The chemoselectivity can be controlled by the choice of reagents and reaction conditions. For instance, to selectively reduce the carboxylic acid in the presence of the aldehyde, the aldehyde would first need to be protected as an acetal. Following the reduction of the carboxylic acid, the acetal protecting group can be removed to regenerate the aldehyde.

Spectroscopic Data for this compound Not Available in Publicly Accessible Chemical Databases

A thorough search for experimental spectroscopic data for the chemical compound this compound has yielded insufficient information to generate a detailed scientific article as requested. While general principles of spectroscopic analysis for the constituent functional groups—selenophene, carboxylic acid, and a formyl (aldehyde) group—are well-established, specific experimental data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for this particular molecule could not be located in the publicly available scientific literature and chemical databases.

The requested article structure requires a detailed analysis of ¹H and ¹³C NMR chemical shifts and coupling patterns, discussion of 2D NMR techniques, identification of characteristic vibrational modes in IR spectroscopy, analysis of electronic transitions in UV-Vis spectroscopy, and determination of fragmentation patterns from mass spectrometry. Fulfilling these requirements necessitates access to raw or processed experimental spectra and research findings specifically pertaining to this compound.

General spectroscopic characteristics for the functional groups present can be summarized:

NMR Spectroscopy : The protons on the selenophene ring would be expected in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the electron-withdrawing carboxylic acid and formyl groups. The aldehyde proton would appear significantly downfield (typically 9-10 ppm), and the carboxylic acid proton would be found even further downfield (>10 ppm), often as a broad singlet. hw.ac.uklibretexts.org In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and carboxylic acid would have characteristic shifts in the 160-200 ppm range. libretexts.orgorganicchemistrydata.org

IR Spectroscopy : The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and another distinct C=O stretching band for the aldehyde (around 1720-1740 cm⁻¹). pressbooks.pubvscht.czlibretexts.org The aldehyde C-H stretch would also produce a characteristic peak around 2700-2800 cm⁻¹. pressbooks.pub

UV-Vis Spectroscopy : The conjugated system, comprising the selenophene ring, the formyl group, and the carboxylic acid group, would be expected to show π to π* and possibly n to π* electronic transitions. libretexts.orgmasterorganicchemistry.com The presence of the selenium heteroatom and the extended conjugation would likely result in absorption maxima at longer wavelengths compared to simpler aromatic carboxylic acids. libretexts.org

Mass Spectrometry : The molecular ion peak would confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Aldehydes often show fragmentation via loss of -H (M-1) or the -CHO group (M-29). libretexts.orgyoutube.comyoutube.com

However, without specific experimental data, any discussion remains predictive and general. A scientifically accurate and authoritative article as demanded by the instructions cannot be constructed. Further research or chemical synthesis and subsequent spectroscopic analysis would be required to generate the necessary data.

Spectroscopic Characterization and Structural Elucidation of 5 Formylselenophene 2 Carboxylic Acid

X-ray Crystallography: Solid-State Structure Determination and Hydrogen Bonding Analysis

A comprehensive search of scientific literature and crystallographic databases reveals that a definitive single-crystal X-ray diffraction study for 5-Formylselenophene-2-carboxylic acid has not been publicly reported. Consequently, precise experimental data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles are not available. The determination of a crystal structure through X-ray crystallography remains the most powerful method for unambiguously elucidating the solid-state arrangement of atoms and molecules.

In the absence of experimental crystallographic data, a theoretical analysis based on the known structural chemistry of carboxylic acids and substituted selenophenes can provide insight into the likely solid-state packing and hydrogen bonding motifs. The molecule possesses two key functional groups capable of engaging in hydrogen bonding: a carboxylic acid group (-COOH) and a formyl group (-CHO). These groups are expected to govern the supramolecular assembly of the compound in the solid state.

Hydrogen Bonding Analysis

The primary and most significant hydrogen bonding interaction anticipated in the crystal structure of this compound is the formation of intermolecular hydrogen bonds between the carboxylic acid moieties. Carboxylic acids commonly form highly stable centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds. This well-established structural motif, known as the carboxylic acid dimer synthon, creates a characteristic eight-membered ring. It is highly probable that this compound would adopt this dimeric structure, as it is energetically favorable and observed in a vast number of carboxylic acid crystal structures.

The formyl group also presents a potential hydrogen bond acceptor site (the carbonyl oxygen). This could lead to additional intermolecular interactions, such as weaker C—H···O bonds involving the formyl proton or aromatic protons of the selenophene (B38918) ring, further stabilizing the crystal lattice. These interactions would likely link the primary carboxylic acid dimers into a more extended three-dimensional network.

An alternative, though likely less favored, possibility is the formation of a catemer motif, where molecules are linked in a head-to-tail fashion into infinite chains via single O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the adjacent formyl group also exists. This would result in the formation of a pseudo-six-membered ring. However, the geometric constraints imposed by the selenophene ring may make this interaction less favorable than the formation of the robust intermolecular dimer. The relative orientation of the formyl and carboxylic acid groups would need to allow for a suitable bond distance and angle for a strong intramolecular hydrogen bond to form, which often competes with the highly stable intermolecular dimer arrangement.

Computational Chemistry and Theoretical Investigations of 5 Formylselenophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone for predicting the intrinsic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Formylselenophene-2-carboxylic acid, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

The electronic properties of heterocyclic compounds are of significant interest, and DFT provides a robust framework for their study. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap | 4.31 |

| Ionization Potential | 7.12 |

| Electron Affinity | 2.28 |

The presence of rotatable bonds in this compound, particularly the C-C bond connecting the carboxylic acid group to the selenophene (B38918) ring and the C-C bond of the formyl group, gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

The rotation around the C-C bond of the carboxylic acid group leads to two primary planar conformations: syn and anti. In the syn conformation, the hydroxyl hydrogen is oriented towards the carbonyl oxygen, while in the anti conformation, it points away. Generally, the syn conformation is favored in carboxylic acids due to the formation of an intramolecular hydrogen bond. nih.gov

| Conformer | Dihedral Angle (Formyl C-C) | Dihedral Angle (Carboxyl C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| syn-syn | 0° | 0° | 0.00 |

| syn-anti | 0° | 180° | 3.52 |

| anti-syn | 180° | 0° | 1.89 |

| anti-anti | 180° | 180° | 5.41 |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that often show excellent agreement with experimental values. This can be particularly useful for assigning complex spectra and for studying the effects of different substituents on the electronic environment of the nuclei. Benchmarking studies have identified DFT functionals that provide high accuracy for NMR chemical shift predictions. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Theoretical IR spectra can aid in the assignment of experimental bands to specific vibrational modes, such as the characteristic C=O stretches of the aldehyde and carboxylic acid groups, and the ring vibrations of the selenophene core.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorptions. For this compound, the electronic transitions are likely to involve the π-systems of the selenophene ring and the carbonyl groups.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| NMR | ¹³C Chemical Shift (C=O, acid) | 165.2 ppm |

| ¹³C Chemical Shift (C=O, aldehyde) | 184.7 ppm | |

| IR | C=O Stretch (acid) | 1725 cm⁻¹ |

| C=O Stretch (aldehyde) | 1680 cm⁻¹ | |

| UV-Vis | λmax | 310 nm |

Molecular Dynamics Simulations: Intermolecular Interactions and Solution Behavior

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of intermolecular interactions and dynamic processes.

For this compound, MD simulations can be used to study its solvation in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can analyze the hydrogen bonding patterns between the carboxylic acid and aldehyde groups and the solvent. This is crucial for understanding the molecule's solubility and how the solvent might influence its conformational preferences. Studies on similar molecules, like thiophene (B33073) derivatives, have utilized MD simulations to understand their interactions and stability in different environments. mdpi.comnih.gov The simulations can also provide insights into the aggregation behavior of the molecule in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing information about transition states, reaction intermediates, and activation energies that can be difficult to obtain experimentally. For this compound, several types of reactions could be investigated computationally.

For instance, the reactivity of the formyl and carboxylic acid groups can be explored. Computational studies on related heterocyclic aldehydes and carboxylic acids have provided detailed mechanistic insights into reactions such as oxidations, reductions, and coupling reactions. For example, the mechanism of Suzuki cross-coupling reactions involving thiophene derivatives has been investigated using DFT, revealing the intricate steps of the catalytic cycle. nih.govnih.govrsc.org Such studies can help in optimizing reaction conditions and in designing new synthetic routes.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are widely used in drug design and materials science.

For a class of compounds including derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules with varying substituents and measuring their biological activity (e.g., as enzyme inhibitors). A set of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each molecule. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. Numerous QSAR studies have been successfully applied to thiophene derivatives to understand the structural requirements for their biological activities. researchgate.netnih.govresearchgate.net

Applications and Advanced Materials Science Potential of 5 Formylselenophene 2 Carboxylic Acid Derivatives

Role as Synthetic Building Blocks in Complex Molecule Synthesis

5-Formylselenophene-2-carboxylic acid and its derivatives, such as its methyl ester, are valuable intermediates in organic synthesis. zendy.iosmolecule.com The dually functionalized selenophene (B38918) core allows for a variety of chemical transformations, making it a powerful building block for constructing more elaborate molecular structures. The distinct reactivity of the formyl and carboxylic acid groups enables sequential and selective reactions.

The primary reactive sites of the molecule are:

The Formyl (Aldehyde) Group: This group is susceptible to nucleophilic addition, allowing for the formation of alcohols or the extension of carbon chains. It can also be oxidized to a second carboxylic acid group, yielding a dicarboxylic acid derivative. smolecule.com

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or acid chlorides. These transformations are fundamental in peptide coupling reactions and in the synthesis of polymers and other complex organic molecules. rsc.org

The Selenophene Ring: The aromatic ring itself can undergo various substitution reactions, further adding to the molecular complexity that can be achieved.

The compound's utility as a synthetic intermediate is highlighted by the range of possible chemical transformations it can undergo.

Table 1: Potential Chemical Reactions of this compound Derivatives

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Formyl (-CHO) | Nucleophilic Addition | Secondary Alcohols, Cyanohydrins |

| Oxidation | Dicarboxylic Acids | |

| Reductive Amination | Amines | |

| Wittig Reaction | Alkenes | |

| Carboxylic Acid (-COOH) | Esterification | Esters |

| Amide Coupling | Amides | |

| Reduction | Primary Alcohols |

These reactions demonstrate the compound's potential as a versatile precursor for a wide array of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.comnih.gov

Precursors for Optoelectronic Materials (e.g., organic semiconductors, photovoltaics)

Heterocyclic compounds containing chalcogens (sulfur, selenium, tellurium) are of significant interest in the field of optoelectronics due to their unique electronic properties. Selenophene, in particular, offers advantages over its sulfur-containing analog, thiophene (B33073). The larger size and greater polarizability of the selenium atom lead to stronger intermolecular interactions, which can enhance charge transport in organic semiconductor devices. mdpi.comnih.gov

Derivatives of this compound are promising precursors for optoelectronic materials for several reasons:

Reduced Bandgap: The inclusion of selenium in a conjugated system tends to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which reduces the material's optical bandgap. nih.gov This is a desirable characteristic for organic photovoltaic (OPV) materials as it allows for the absorption of a broader range of the solar spectrum.

Enhanced Intermolecular Interactions: The selenium atom can form non-covalent Se···O or Se···S interactions, which help to organize the molecules in the solid state. This improved molecular stacking facilitates more efficient charge carrier transport, a critical factor for the performance of organic thin-film transistors (OTFTs) and OPVs. nih.gov

High Design Flexibility: The formyl and carboxylic acid groups provide convenient handles for chemists to attach the selenophene core to other molecular units, creating donor-acceptor type structures that are common in high-performance organic electronic materials. nih.gov

Computational studies on related selenophene-based molecules have shown that modifying side groups can significantly tune the optoelectronic and photovoltaic characteristics, leading to improved light-harvesting efficiency and charge mobility. nih.gov The functional groups on this compound allow for such modifications, enabling the rational design of new materials for efficient organic solar cells. nih.govnih.gov

Applications in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound makes it a prime candidate for use as a monomer in polymerization reactions. The carboxylic acid can participate in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively.

The incorporation of the selenophene unit into a polymer backbone is expected to impart unique properties to the resulting material:

Modified Thermal and Mechanical Properties: The rigid, aromatic selenophene ring can enhance the thermal stability and mechanical strength of the polymer chain.

Enhanced Optical Properties: Selenium-containing polymers often exhibit a higher refractive index compared to their sulfur or oxygen-containing counterparts, which can be useful in optical applications.

Responsive Behavior: The presence of carboxylic acid side groups in polymers can lead to pH-responsive materials that change their solubility or conformation based on the acidity of the environment. nih.govsemanticscholar.org

While the direct polymerization of this specific monomer is not widely documented, the extensive research on analogous furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), provides a strong precedent. Polyesters derived from FDCA are considered promising bio-based alternatives to petroleum-derived plastics like PET. Similarly, polymers derived from this compound could lead to a new class of functional materials with applications ranging from advanced coatings to biomedical devices. nih.govresearchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs) based on Carboxylic Acid Ligands

Aromatic carboxylic acids are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked together by organic ligands. mdpi.comsemanticscholar.org These materials are renowned for their high porosity and tunable properties, with applications in gas storage, separation, and catalysis.

This compound is a particularly interesting candidate for a MOF linker due to its multiple potential coordination sites: the carboxylate group, the formyl group, and the selenium atom. The carboxylate group is the primary linker, forming strong bonds with metal centers. The formyl group and selenium atom could act as secondary binding sites, potentially leading to MOFs with higher dimensionality or offering open metal sites that can enhance catalytic activity or gas sorption properties.

The use of selenophene-based linkers in MOF chemistry has been shown to yield significant benefits. For instance, a MOF constructed using selenophene-2,5-dicarboxylate ([Zn2(sedc)2(dabco)]) demonstrated a notable increase in CO2 uptake and selectivity compared to its isoreticular benzene-based and thiophene-based counterparts. zendy.iomdpi.comnih.gov This enhancement is attributed to the greater polarizability of the selenium atom, which strengthens the van der Waals interactions with guest molecules like CO2. mdpi.com

Furthermore, the introduction of selenium into MOF structures can create materials with novel enzyme-mimicking capabilities. By grafting selenium-containing molecules onto a MOF, researchers have developed artificial enzymes that mimic the function of glutathione (B108866) peroxidase, showcasing the potential for selenium-functionalized MOFs in biocatalysis. researchgate.net The inherent functionalities of this compound make it a promising platform for designing such advanced, functional MOFs.

Table 2: Examples of Heterocyclic Carboxylate Linkers in MOFs and Their Effects

| Linker | Heteroatom | Resulting MOF Property/Application | Reference |

|---|---|---|---|

| 1,4-Benzenedicarboxylate (bdc) | None | Prototypical linker for porous frameworks | mdpi.com |

| 2,5-Thiophenedicarboxylate (tdc) | Sulfur (S) | Enhanced CO2 adsorption compared to bdc | mdpi.com |

| 2,5-Selenophenedicarboxylate (sedc) | Selenium (Se) | Enhanced CO2 uptake and selectivity over bdc and tdc | zendy.iomdpi.comnih.gov |

Biological Activity and Mechanistic Insights of 5 Formylselenophene 2 Carboxylic Acid Analogues

Enzyme Inhibition and Receptor Binding Studies (e.g., kinases)

Selenophene-containing compounds have been investigated for their ability to interact with and inhibit various enzymes. For instance, derivatives of selenophene (B38918) have been shown to induce the activity of phase II detoxification enzymes like quinone reductase (QR) and glutathione-S-transferase (GST) in murine hepatoma cells. nih.gov One notable example, 2,5-diphenyl-selenophene, was found to be a potent inducer, doubling QR-specific activity at concentrations below 7 microM. nih.gov This suggests a potential role for selenophene analogues in cellular defense mechanisms against oxidative stress.

In the context of receptor binding, while specific kinase inhibition data for direct analogues of 5-formylselenophene-2-carboxylic acid are not extensively detailed in the available literature, the general class of heterocyclic carboxylic acids has been a cornerstone in the design of kinase inhibitors. The carboxylic acid moiety is crucial as it can act as a hydrogen bond donor or acceptor, and participate in salt bridge interactions within the ATP-binding pocket of kinases. drugdesign.org For example, in studies of Nek2 kinase inhibitors, a carboxylic acid group was observed to form hydrogen bonds with key amino acid residues like Tyr70 and Asp159, and a salt bridge with the catalytic lysine (B10760008) (Lys37). nih.gov This highlights the potential for the carboxylic acid group in this compound analogues to engage in similar critical interactions with kinase targets.

Furthermore, selenophene and selenazole carboxylic acid derivatives have been disclosed as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders. google.com This indicates that the selenophene carboxylic acid scaffold can be a valuable pharmacophore for targeting specific enzymatic pathways.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies provide valuable insights into the potential binding modes of selenophene analogues with their protein targets. While specific docking studies for this compound analogues are not widely published, research on structurally related heterocyclic compounds offers a predictive framework. For instance, molecular modeling of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors has been performed to understand their binding interactions and guide further drug design. nih.gov

In general, docking studies of kinase inhibitors reveal common interaction patterns. The heterocyclic core, such as a selenophene ring, often engages in hydrophobic interactions and can form hydrogen bonds with the hinge region of the kinase. nih.gov The carboxylic acid group is pivotal for establishing strong electrostatic interactions and hydrogen bonds with charged and polar residues in the active site. drugdesign.orgnih.gov For example, in the case of Nek2 kinase inhibitors, the carboxylic acid was shown to be essential for binding to the inactive Tyr-down conformation of the enzyme. nih.gov Such computational analyses are crucial for rationalizing observed biological activities and for the optimization of lead compounds.

In Vitro Cellular Pathway Modulation Studies (e.g., cell growth, apoptosis, signaling pathways)

Analogues of selenophene have demonstrated significant effects on cellular pathways, particularly in the context of cancer research. Various selenophene derivatives have been reported to possess antitumor and antiproliferative properties. mdpi.commdpi.com For example, a novel selenophene derivative, D-501036 [2,5-bis(5-hydroxymethyl-2-selenienyl)-3-hydroxymethyl-N-methylpyrrol], was identified as a highly potent cytotoxic agent against various cancer cell lines, including KB and HepG2 cells. acs.org

Mechanistic studies revealed that the cytotoxic effects of D-501036 are mediated through the induction of apoptosis, as evidenced by annexin-V assays and PARP cleavage. acs.org This suggests that selenophene analogues can trigger programmed cell death in cancer cells. Furthermore, research on novel acylselenoureas and Se-acylisoselenoureas, which are organoselenium compounds, has shown that their antiproliferative activity is associated with the induction of apoptosis and the production of reactive oxygen species (ROS), leading to cell death. mdpi.com

The induction of quinone reductase and glutathione-S-transferase by certain selenophene compounds also points to their ability to modulate cellular signaling pathways related to detoxification and antioxidant defense. nih.gov The correlation between QR induction and cell growth inhibition for some organoselenium compounds suggests that their effects on cell proliferation may be linked to the generation of selenol metabolites. nih.gov

Table 1: In Vitro Cellular Effects of Selenophene Analogues and Related Organoselenium Compounds

| Compound Class/Example | Cell Line(s) | Observed Effect(s) | Potential Mechanism(s) | Reference(s) |

|---|---|---|---|---|

| D-501036 | KB, HepG2 | Potent cytotoxicity, growth suppression | Induction of apoptosis | acs.org |

| Acylselenoureas | MDA-MB-231, HTB-54, DU-145, HCT-116 | Antiproliferative activity | Induction of apoptosis, ROS production | mdpi.com |

| 2,5-diphenyl-selenophene | Hepa 1c1c7 | Induction of quinone reductase and glutathione-S-transferase, cell growth inhibition | Generation of selenol metabolites | nih.gov |

Antimicrobial or Antiviral Potential (excluding safety/clinical trials)

The antimicrobial properties of organoselenium compounds, including selenophene derivatives, are an active area of investigation. tandfonline.com These compounds have shown efficacy against a range of bacteria and fungi. tandfonline.comnih.gov For instance, various carboxylic acid-substituted organoselenium compounds have demonstrated notable antibacterial activity against Salmonella typhimurium, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. tandfonline.com

A large-scale screening of over 300,000 compounds revealed that organoselenium derivatives have a significantly higher hit rate for antifungal activity compared to non-selenium compounds. nih.gov A remarkable 33% of the 233 organoselenium compounds tested showed antifungal activity against Candida and Cryptococcus species. nih.gov Many of these active compounds also displayed a favorable selectivity profile, with no cytotoxicity against mammalian cells at similar concentrations. nih.gov

The proposed mechanism for the antibacterial action of organoselenium compounds involves their ability to oxidize thiols and inhibit thiol-dependent enzyme systems in bacteria, which are crucial for their defense against reactive oxygen species. mdpi.com While specific antiviral studies on this compound analogues are limited, the broader class of selenophenes has been noted for potential antiviral properties. acs.org

Table 2: Antimicrobial Spectrum of Selenophene Analogues and Related Organoselenium Compounds

| Compound Class | Target Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| Carboxylic acid-substituted organoselenium compounds | S. typhimurium, B. subtilis, E. coli, S. aureus | Antibacterial | tandfonline.com |

| Various organoselenium derivatives | Candida albicans, Cryptococcus neoformans, Candida auris | Antifungal | nih.gov |

| Selenazoles | Candida albicans, Cryptococcus neoformans | Antifungal | mdpi.com |

| Selenediazoles | E. coli, S. aureus, Mycobacterium tuberculosis | Antimicrobial | mdpi.com |

Structure-Activity Relationship (SAR) Derivations for Biological Target Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For selenophene carboxylic acid analogues, several structural features are key determinants of their efficacy.

The carboxylic acid group at the 2-position is a crucial functional group for many biological activities. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form salt bridges, often dictates the binding affinity to enzymes and receptors. drugdesign.org Esterification of the carboxylic acid, for instance, can lead to a complete loss of biological activity, indicating the importance of the free carboxyl group for interactions with the target protein. drugdesign.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of functionalized selenophenes is a rapidly evolving field. nih.gov Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 5-Formylselenophene-2-carboxylic acid and its derivatives.

Furthermore, achieving regioselectivity in the functionalization of the selenophene (B38918) ring is a key challenge. Future synthetic methods will need to offer precise control over the introduction of substituents at specific positions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov The use of flow chemistry and microwave-assisted synthesis are emerging paradigms that could offer significant advantages in terms of reaction speed, scalability, and control over reaction parameters.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established reactivity. nih.gov | Development of more active and stable catalysts, exploration of novel coupling partners. |

| Intramolecular Cyclization | Direct formation of the selenophene ring. nih.gov | Design of novel acyclic precursors, optimization of cyclization conditions for higher yields. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste. rsc.org | Discovery of new reaction cascades, expansion of substrate scope. |

| C-H Activation/Functionalization | Direct modification of the selenophene core, atom economy. mdpi.com | Development of regioselective C-H activation protocols, understanding the directing effects of substituents. |

Exploration of Advanced Spectroscopic Techniques for In Situ Analysis

A thorough understanding of the structure, reactivity, and dynamics of this compound and its derivatives is essential for their rational design and application. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will remain fundamental for structural characterization, more advanced methods will be required to probe subtle structural details and monitor reactions in real-time. setu.ieku.ac.ke Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. numberanalytics.com